2,3,5,6-Tetrafluorophenyl Chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD30287327 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of MFCD30287327 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure of MFCD30287327 involves a series of condensation reactions. These reactions are carried out under controlled temperatures and pressures to ensure the correct formation of the desired product.
Intermediate Steps: The intermediate steps often involve the introduction of functional groups through substitution reactions. These steps require the use of specific catalysts and solvents to facilitate the reactions.
Final Synthesis: The final synthesis step involves the purification and crystallization of the compound. This step is crucial to obtain a high-purity product suitable for industrial applications.
Industrial production methods for MFCD30287327 are designed to be scalable and cost-effective. These methods often involve the use of large-scale reactors and continuous flow systems to maximize yield and efficiency.
Chemical Reactions Analysis
MFCD30287327 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions of MFCD30287327 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced forms of the compound with different functional groups.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MFCD30287327 has a wide range of scientific research applications, including:
Chemistry: In chemistry, MFCD30287327 is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it a valuable tool for creating complex molecules.
Biology: In biological research, MFCD30287327 is studied for its potential effects on cellular processes. It is often used in experiments to understand its interactions with biological molecules.
Medicine: In medicine, MFCD30287327 is being investigated for its potential therapeutic properties. Researchers are exploring its use in the treatment of various diseases due to its unique chemical properties.
Industry: In industrial applications, MFCD30287327 is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD30287327 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C7HClF4O2 |
---|---|
Molecular Weight |
228.53 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7HClF4O2/c8-7(13)14-6-4(11)2(9)1-3(10)5(6)12/h1H |
InChI Key |
HRBHUPQNDWIYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.